N-benzyl-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 2-hydroxyethyl group at position 1 and an N-benzyl acetamide moiety at position 3.
Properties
IUPAC Name |
N-benzyl-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c22-7-6-21-15-13(9-19-21)16(24)20(11-18-15)10-14(23)17-8-12-4-2-1-3-5-12/h1-5,9,11,22H,6-8,10H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNXMYSGXHVPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The pyrazolo[3,4-d]pyrimidine core can be synthesized through the condensation of appropriate hydrazine derivatives with 4,6-dichloropyrimidine under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF).
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic addition reaction using ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl bromide and sodium hydride in THF.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Table 1: Key Structural and Physicochemical Differences
Key Observations:
- Core Isomerism : The positional isomerism between pyrazolo[3,4-d] (target) and pyrazolo[4,3-d] () alters electronic distribution and binding affinity .
- Substituent Effects: Hydroxyethyl (Target): Improves water solubility compared to lipophilic groups like dimethylphenyl () . Fluorobenzyl (): Introduces metabolic stability via fluorine’s electron-withdrawing effects .
Biological Activity
N-benzyl-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been recognized for various biological activities. The structure can be represented as follows:
Key Features:
- Molecular Formula : CHNO
- Molecular Weight : 344.38 g/mol
- CAS Number : Not specifically listed in the available data.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds with similar scaffolds have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These values indicate that the compounds exhibit varying degrees of potency against different cancer types .
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell growth by inducing apoptosis in cancer cells.
- Targeting Kinases : The pyrazolo[3,4-d]pyrimidine scaffold is known to interact with cyclin-dependent kinases (CDKs), potentially leading to cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that may contribute to their anticancer effects by reducing tumor microenvironment inflammation .
Study 1: Antitumor Activity Assessment
A recent study assessed the antitumor activity of a series of pyrazolo[3,4-d]pyrimidine derivatives against the NCI-H460 lung cancer cell line. The study reported that certain derivatives demonstrated significant growth inhibition with IC values ranging from 10 µM to 30 µM .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the SAR of pyrazolo derivatives indicated that modifications at specific positions significantly enhance biological activity. For instance, the introduction of hydroxyl groups improved solubility and bioavailability while maintaining potency against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-benzyl-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For instance, pyrazolo[3,4-d]pyrimidinone scaffolds are functionalized with α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under reflux in polar aprotic solvents like DMF or acetonitrile. Reaction optimization includes temperature control (60–100°C) and stoichiometric ratios (1:1.2 for core:substituent). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies protons/chemical environments (e.g., benzyl CH₂ at δ ~4.5 ppm, pyrimidinone carbonyl at δ ~165 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks (e.g., dihedral angles between pyrazolo and pyrimidinone rings) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Antioxidant activity is assessed via DPPH radical scavenging assays (IC₅₀ values compared to ascorbic acid). Structural analogs with electron-donating groups (e.g., hydroxyethyl) show enhanced activity, likely due to hydrogen-bonding interactions with reactive oxygen species. Dose-response studies (10–100 µM) and statistical validation (ANOVA, p < 0.05) are critical .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for reaction efficiency.
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) or Lewis acids (ZnCl₂) to accelerate substitution.
- Workflow : Monitor reaction progress via TLC/HPLC. Isolate intermediates (e.g., pyrazolo[3,4-d]pyrimidinone precursor) before acetamide coupling .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Structural Validation : Confirm compound purity (HPLC ≥95%) and stereochemistry (circular dichroism).
- Assay Reproducibility : Standardize protocols (e.g., cell lines, incubation times).
- SAR Analysis : Compare substituent effects (e.g., benzyl vs. fluorobenzyl groups) using molecular docking to predict binding affinities to targets like kinases or oxidoreductases .
Q. What computational approaches predict the compound’s reactivity or pharmacokinetics?
- Methodological Answer :
- Quantum Chemistry : DFT calculations (B3LYP/6-31G* basis set) model reaction pathways (e.g., transition states for nucleophilic attack).
- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions.
- Molecular Dynamics : Simulate ligand-protein binding (e.g., with ROS1 kinase) using GROMACS .
Q. What mechanistic studies elucidate the compound’s mode of action in biological systems?
- Methodological Answer :
- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀ for xanthine oxidase) under varied pH/temperature.
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation in oxidative metabolites.
- Gene Expression Profiling : RNA-seq identifies upregulated antioxidant genes (e.g., Nrf2 pathway) .
Q. How to evaluate metabolic stability in vitro?
- Methodological Answer :
- Hepatocyte Assays : Incubate with human liver microsomes (HLMs) and measure half-life (t₁/₂) via LC-MS.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Metabolite ID : UPLC-QTOF-MS identifies phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
